molecular formula C22H25N3O3S2 B2961580 (E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850911-31-8

(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2961580
CAS RN: 850911-31-8
M. Wt: 443.58
InChI Key: VLBDZPAVARKGOY-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Studies : Benzothiazole derivatives, including those synthesized with piperidine, have been studied for their antimicrobial properties. A study reports the synthesis of pyridine derivatives using benzothiazole and piperidine compounds that displayed significant antibacterial and antifungal activities (Patel & Agravat, 2007; Patel & Agravat, 2009). These findings suggest that derivatives of benzothiazole, particularly those involving piperidine, could serve as potent antimicrobial agents.

  • Anticancer and Antituberculosis Activities : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing promise as inhibitors against Mycobacterium tuberculosis GyrB, highlighting their potential in treating tuberculosis (Jeankumar et al., 2013). Additionally, benzamide derivatives, possibly including structures similar to the queried compound, have been synthesized and evaluated for their anticancer activities, indicating their utility in cancer research and potential therapeutic applications (Ravinaik et al., 2021).

  • Anti-Arrhythmic and Analgesic Activities : Piperidine-based thiazole derivatives have been synthesized and evaluated for their anti-arrhythmic activity, indicating their potential use in cardiovascular medicine (Abdel‐Aziz et al., 2009). Further research into benzamide derivatives has also revealed their potential analgesic and anti-inflammatory properties, suggesting broader pharmacological applications (Abu‐Hashem et al., 2020).

  • Antipsychotic and Prokinetic Agents : Research into heterocyclic carboxamides has yielded compounds with promising antipsychotic activities, highlighting the utility of piperidine derivatives in neurological disorders (Norman et al., 1996). Additionally, benzamide derivatives have been investigated as selective serotonin 4 receptor agonists with implications in gastrointestinal motility, suggesting potential as prokinetic agents (Sonda et al., 2004).

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-7-12-19-20(16(15)2)24(3)22(29-19)23-21(26)17-8-10-18(11-9-17)30(27,28)25-13-5-4-6-14-25/h7-12H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBDZPAVARKGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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